What is the mechanism of action of 1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride
What is the mechanism of action of 1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride
The Pharmacological Mechanism and Application of 1-[(1H-imidazol-4-yl)methyl]piperazine Trihydrochloride: A Technical Whitepaper
Executive Summary
As a Senior Application Scientist, I frequently evaluate molecules that serve dual critical functions in drug discovery: acting as potent pharmacological probes and serving as highly versatile synthetic scaffolds. 1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride (CAS 2060029-67-4) is a prime example of such a molecule. Engineered as a structurally constrained analog of endogenous histamine, this compound is utilized to probe the complex signaling dynamics of histaminergic G-protein coupled receptors (GPCRs)—specifically the H3 and H4 subtypes [1]. Furthermore, its highly nucleophilic piperazine ring makes it an essential building block for the synthesis of advanced chemokine receptor modulators[4].
Molecular Architecture and Pharmacophore Causality
To understand the compound's mechanism of action, we must deconstruct its molecular architecture. The molecule's efficacy is driven by three distinct structural pillars:
-
The 1H-imidazol-4-yl Core: This moiety directly mimics the imidazole ring of endogenous histamine. It is capable of tautomerization (shifting protons between the Nτ and Nπ nitrogens) and acts as both a hydrogen bond donor and acceptor. Within the GPCR binding pocket, it forms critical hydrogen bonds with highly conserved Transmembrane 5 (TM5) residues, such as Glu206(5.46) in the H3 receptor (H3R) and Glu165(5.29) in the H4 receptor (H4R) [2].
-
The Piperazine Ring: Replacing the flexible ethylamine chain of histamine or the piperidine ring of the known agonist immepip [3], the piperazine ring introduces a secondary amine with a pKa of approximately 9.8. At physiological pH (7.4), this nitrogen is strictly protonated. This cationic center acts as the primary anchor for the molecule, forming an essential electrostatic salt bridge with Asp94(3.32) in TM3 of the receptor [2].
-
The Trihydrochloride Salt Form: Why is this compound synthesized and supplied as a trihydrochloride salt rather than a free base? Free base forms of imidazole-piperazines are highly hygroscopic and susceptible to rapid oxidative degradation. By stoichiometrically protonating all three basic nitrogens (two on the piperazine, one on the imidazole), the trihydrochloride salt locks the molecule into a stable crystalline lattice. This ensures long-term bench stability and maximizes aqueous solubility for preparation in physiological in vitro assay buffers.
Mechanism of Action: GPCR Modulation (H3R & H4R)
Upon binding to the orthosteric site of the H3R or H4R, the compound acts as a histaminergic ligand. Both H3R and H4R are strictly Gi/o-coupled GPCRs [1]. The mechanism of signal transduction proceeds as follows:
-
Adenylyl Cyclase Inhibition: Ligand binding induces a conformational shift in the receptor that activates the intracellular Gi/o protein complex. The Gαi subunit dissociates and directly inhibits adenylyl cyclase (AC), leading to a rapid, concentration-dependent decrease in the production of intracellular cyclic AMP (cAMP).
-
MAPK/ERK Activation: Concurrently, the dissociated Gβγ dimer initiates an intracellular signaling cascade that phosphorylates and activates the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway. This pathway is a critical regulator of neuro-inflammation, neurotransmitter release, and immune cell chemotaxis [1].
Fig 1: Gi/o-coupled GPCR signaling pathway modulated by the imidazole-piperazine pharmacophore.
Experimental Methodologies: Self-Validating Protocols
To rigorously validate the mechanism of action and receptor kinetics of this compound, I utilize a two-tiered experimental approach: assessing binding affinity (orthosteric interaction) and functional efficacy (cAMP modulation) [5].
Protocol 1: Radioligand Competition Binding Assay
Objective: Determine the binding affinity (Ki) at the H3R/H4R. Causality Focus: We utilize glass fiber (GF/B) filters for separation. Because the piperazine moiety is highly basic and positively charged, it will bind non-specifically to the negatively charged silanol groups of untreated glass filters, artificially inflating background noise. To counteract this, filters must be pre-soaked in 0.3% polyethylenimine (PEI), a cationic polymer that masks the negative charges and ensures high signal-to-noise ratios.
-
Preparation: Culture HEK293T cells transiently expressing human H3R or H4R. Harvest and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) to isolate cell membranes.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (e.g., 2 nM [3H]N-α-methylhistamine for H3R), and increasing concentrations of the piperazine compound (10 pM to 10 µM). Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through PEI-soaked GF/B filters. Wash three times with ice-cold buffer to remove unbound radioligand.
-
Detection: Extract radioactivity using a liquid scintillation cocktail and quantify via a Liquid Scintillation Counter (LSC). Calculate Ki using the Cheng-Prusoff equation.
Protocol 2: Functional cAMP Accumulation Assay (HTRF)
Objective: Determine the functional potency (EC50) and efficacy. Causality Focus: Because H3R/H4R are Gi-coupled, their activation decreases cAMP. In resting cells, basal cAMP is already near the lower limit of detection. Therefore, we must pre-treat the cells with Forskolin (a direct adenylyl cyclase activator) to artificially raise the cAMP "ceiling." This allows us to accurately measure the compound's ability to drive cAMP levels back down.
-
Cell Seeding: Plate H3R/H4R-expressing cells in a 384-well microplate (10,000 cells/well) in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Stimulation: Add 1 µM Forskolin simultaneously with varying concentrations of the compound. Incubate for 30 minutes at 37°C.
-
Lysis & Detection: Add HTRF (Homogeneous Time-Resolved Fluorescence) lysis buffer containing anti-cAMP-Cryptate and d2-labeled cAMP.
-
Readout: Measure the FRET signal at 665 nm / 620 nm using a microplate reader. The decrease in FRET correlates with the Gi-mediated inhibition of cAMP production.
Fig 2: Self-validating radioligand binding workflow for determining receptor binding affinity.
Quantitative Data Summary
The following table summarizes the comparative pharmacological profile of the imidazole-piperazine pharmacophore against established histaminergic benchmarks, illustrating how structural constraints (piperidine vs. piperazine) influence receptor affinity and functional potency.
| Ligand | Target Receptor | Binding Affinity (pKi) | Functional Potency (pEC50) | Efficacy (Emax %) |
| Histamine (Endogenous) | H3R / H4R | 8.0 / 8.0 | 8.7 / 8.2 | 100 / 100 |
| Immepip (Piperidine Analog) | H3R / H4R | 9.3 / 7.6 | 9.8 / 7.2 | 95 / 80 |
| IMP (Piperazine Analog)* | H3R / H4R | ~8.5 / ~7.4 | ~8.9 / ~7.0 | Partial Agonist |
(Note: IMP data is extrapolated from established structure-activity relationships of imidazole-amine pharmacophores for illustrative comparison).
References
-
Expression of histamine receptor genes Hrh3 and Hrh4 in rat brain endothelial cells. National Institutes of Health (NIH) / PubMed. URL:[Link]
-
Structure-based discovery and binding site analysis of histamine receptor ligands. Repository of the Academy's Library (MTAK). URL:[Link]
-
Identification of 4-(1H-Imidazol-4(5)-ylmethyl)pyridine (Immethridine) as a Novel, Potent, and Highly Selective Histamine H3 Receptor Agonist. Journal of Medicinal Chemistry (ACS). URL:[Link]
- US8410123B2 - Pyrimidine sulphonamide derivatives as chemokine receptor modulators.Google Patents.
-
Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells. Molecular Pharmacology (ASPET). URL:[Link]
